4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is a compound that features a piperidine ring and an oxazole ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the oxazole ring can be formed via cycloaddition or annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of catalysts such as platinum or palladium can enhance the efficiency of the reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Wirkmechanismus
The mechanism of action of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Disubstituted Piperidines: These compounds share the piperidine ring and have been studied for their antimalarial and antimicrobial activities.
Oxazole Derivatives: Compounds containing the oxazole ring are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is unique due to the combination of the piperidine and oxazole rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H15Cl2N3O |
---|---|
Molekulargewicht |
240.13 g/mol |
IUPAC-Name |
4-piperidin-4-yl-1,3-oxazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-8-11-7(5-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H2,9,11);2*1H |
InChI-Schlüssel |
LCJKTOMPNMCEDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=COC(=N2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.